molecular formula C22H24N2O3 B2646818 4-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 847932-19-8

4-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2646818
CAS RN: 847932-19-8
M. Wt: 364.445
InChI Key: HIBUSKNTBOQJQW-UHFFFAOYSA-N
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Description

4-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, also known as BMHPC, is a synthetic compound with potential therapeutic applications. It belongs to the class of coumarin derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

A study by Mandala et al. (2013) revealed that novel compounds related to 4-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one exhibited significant antibacterial and antifungal activity. This implies potential applications in developing new antimicrobial agents.

Catalytic Applications in Organic Synthesis

K. Niknam et al. (2013) reported on the use of silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for synthesizing 4H-pyran derivatives, including compounds structurally related to this compound (Niknam et al., 2013). This suggests its utility in facilitating chemical reactions for the synthesis of complex organic molecules.

Role in Metabolic Pathways

Research by Lai et al. (2011) explored the metabolism of a compound structurally similar to this compound, highlighting its involvement in specific oxidation processes in the liver. This points to its potential role in drug metabolism and pharmacokinetics.

Synthesis of Pharmaceutical Precursors

The compound has been used in the synthesis of key pharmaceutical precursors. Koroleva et al. (2012) describe a method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor for imatinib, indicating the compound's relevance in drug development.

Anticholinesterase Activity

A study by Filippova et al. (2019) highlighted the synthesis and evaluation of compounds related to this compound for their inhibitory activity against butyrylcholinesterase. This indicates potential therapeutic applications in diseases like Alzheimer's.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-20(25)8-7-19-18(13-21(26)27-22(16)19)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,25H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBUSKNTBOQJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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